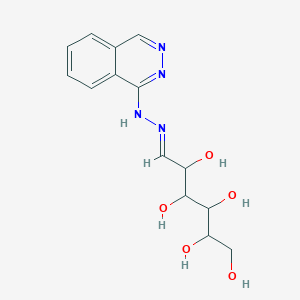

(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol

Descripción general

Descripción

Synthesis Analysis

The synthesis of phthalazine derivatives involves the reaction of 1-hydrazino-4-phenylphthalazine with aldohexoses and 6-deoxyaldohexoses, leading to the formation of aldehydo-sugar hydrazones or triazolophthalazines. These compounds can further undergo catalytic dehydrogenation to form colorless triazolophthalazines, characterized as their O-acetyl derivatives. This process demonstrates the versatility of phthalazine chemistry and the ability to derive various functionalized compounds from a common precursor (Shaban & Taha, 1989).

Molecular Structure Analysis

The molecular structure of phthalazine derivatives has been elucidated through various spectral properties, including X-ray diffraction. For example, the structure of tetrahydrospiropyrrolophthalazines was determined, showcasing the intricate arrangement of atoms and the spatial orientation of the molecule, highlighting the complexity and diversity of phthalazine-based compounds (Sukhotin et al., 2005).

Chemical Reactions and Properties

Phthalazine derivatives undergo a range of chemical reactions, including 1,3-dipolar cycloadditions, demonstrating their reactivity and the possibility of generating structurally diverse compounds. Such reactions are pivotal for expanding the utility of phthalazine derivatives in chemical syntheses and applications (Sukhotin et al., 2005).

Aplicaciones Científicas De Investigación

Heterocyclic Compounds and Phthalazine Derivatives

Biological Significance of Heterocyclic Compounds

Heterocyclic compounds, including phthalazine derivatives, play a critical role in medicinal chemistry due to their extensive range of biological activities. For example, triazine and its analogs demonstrate a wide spectrum of pharmacological effects, such as antibacterial, antifungal, anticancer, and antiviral activities, highlighting the potential of heterocyclic compounds in drug development (Verma, Sinha, & Bansal, 2019). Similarly, the diverse synthetic routes for phthalazine derivatives suggest their utility as building blocks in creating new molecules with desired pharmacological responses (Singh & Kumar, 2019).

Application in Material Science

Heterocyclic compounds like Hexaazatriphenylene (HAT) derivatives, including those related to phthalazine, are used in a variety of applications, such as semiconductors, sensors, and energy storage. This underscores the versatility of heterocyclic compounds in both biological and material science applications (Segura, Juárez, Ramos, & Seoane, 2015).

Environmental Considerations and Health Risks

The widespread use and environmental persistence of phthalate compounds, including phthalazine derivatives, pose significant health risks. Research on the toxicology and environmental impact of phthalates emphasizes the need for careful management and potential substitution with less harmful alternatives. The potential for phthalates to disrupt endocrine function and contribute to developmental and reproductive toxicity highlights the importance of understanding the biological activities of these compounds and their derivatives (Sedha, Lee, Singh, Kumar, Jain, Ahmad, Bin Jardan, Sonwal, Shukla, Simal-Gándara, Xiao, Huh, Young‐Kyu Han, & Bajpai, 2021).

Propiedades

IUPAC Name |

(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O5/c19-7-11(21)13(23)12(22)10(20)6-16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-6,10-13,19-23H,7H2,(H,17,18)/b16-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCQJKUJOONNDF-OMCISZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN=CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=NN=C2N/N=C/C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512560 | |

| Record name | (6E)-6-[2-(Phthalazin-1-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol | |

CAS RN |

881180-23-0 | |

| Record name | (6E)-6-[2-(Phthalazin-1-yl)hydrazinylidene]hexane-1,2,3,4,5-pentol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

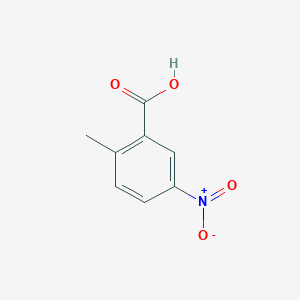

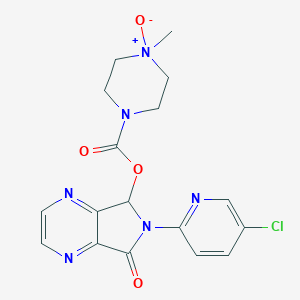

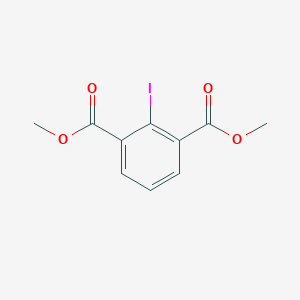

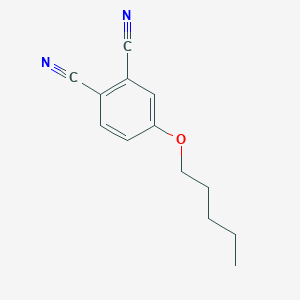

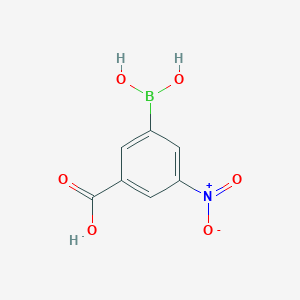

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)